Azilsartan

Receptor Binding AT1 Antagonism In Vitro Pharmacology

Azilsartan is the optimal AT1 receptor blocker for research requiring robust blood pressure reduction and receptor binding kinetics. With the highest receptor affinity (IC50 2.6 nM), slowest dissociation, and unique inverse agonism among ARBs, it serves as the reference listed drug (Edarbi) for ANDA bioequivalence studies. Its superior 24-hour BP control in head-to-head trials makes it the gold-standard comparator for antihypertensive research. Choose azilsartan to ensure pharmacological validity and regulatory acceptance.

Molecular Formula C25H20N4O5
Molecular Weight 456.4 g/mol
CAS No. 147403-03-0
Cat. No. B1666440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan
CAS147403-03-0
SynonymsTAK-536;  TAK-536;  TAK-536;  Azilsartan;  Azilsartan free base
Molecular FormulaC25H20N4O5
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
InChIInChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)
InChIKeyKGSXMPPBFPAXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azilsartan (CAS 147403-03-0) Procurement Guide: Differentiated ARB for Hypertension Research and Development


Azilsartan is an angiotensin II type 1 (AT1) receptor blocker (ARB) prodrug (administered as azilsartan medoxomil) used for hypertension treatment [1]. It exhibits high AT1 receptor affinity (IC50 2.6 nM), >10,000-fold AT1 vs. AT2 selectivity, and inverse agonism at the AT1 receptor [2][3]. It is a well-characterized small molecule with established pharmacokinetics (oral bioavailability ~60%, half-life ~11 hours) and clinical safety profile [4].

Azilsartan (CAS 147403-03-0) Procurement Rationale: Why In-Class ARB Substitution Is Not Supported by Evidence


Angiotensin II receptor blockers (ARBs) are not pharmacologically interchangeable. Azilsartan demonstrates quantifiably superior AT1 receptor binding affinity (IC50 2.6 nM vs. 6.7–44.9 nM for comparators), markedly slower receptor dissociation (IC50 7.4 nM after washout vs. 191.6–>10,000 nM for comparators), and unique inverse agonism driven by its 5-oxo-1,2,4-oxadiazole moiety [1][2]. These molecular features translate to consistently greater 24-hour blood pressure reduction in head-to-head trials and network meta-analyses against multiple ARBs and other antihypertensive classes [3][4]. Substituting a generic ARB without these proven differentiators would compromise research reproducibility and expected pharmacological outcomes.

Azilsartan (CAS 147403-03-0) Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Azilsartan AT1 Receptor Binding Affinity and Slow Dissociation vs. Olmesartan, Telmisartan, Valsartan, Irbesartan

Azilsartan demonstrates superior AT1 receptor binding affinity and remarkably slower dissociation compared to multiple clinically used ARBs. In radioligand binding assays, azilsartan inhibited specific binding with an IC50 of 2.6 nM, compared to 6.7 nM for olmesartan, 5.1 nM for telmisartan, 44.9 nM for valsartan, and 15.8 nM for irbesartan [1]. More critically, after a 5-hour washout period, azilsartan retained potent inhibitory activity (IC50 7.4 nM), whereas comparator ARBs showed marked attenuation: olmesartan IC50 increased to 242.5 nM, telmisartan to 191.6 nM, and valsartan and irbesartan to >10,000 nM [1]. This persistent receptor occupancy is attributed to the unique 5-oxo-1,2,4-oxadiazole moiety that forms stronger hydrogen bonding with Gln257 than the tetrazole ring of candesartan [2].

Receptor Binding AT1 Antagonism In Vitro Pharmacology

Azilsartan 24-Hour Ambulatory BP Reduction: Head-to-Head Superiority vs. Valsartan 320 mg

In a randomized, double-blind, multicenter head-to-head trial of 984 hypertensive patients, azilsartan medoxomil (AZL-M) at both 40 mg and 80 mg doses demonstrated statistically significant superiority over the maximum approved dose of valsartan (320 mg) for 24-hour mean systolic blood pressure reduction measured by ambulatory blood pressure monitoring (ABPM) [1]. Baseline 24-hour mean systolic BP was similar across groups (~145.6 mmHg). AZL-M 40 mg reduced 24-hour SBP by -14.9 mmHg, AZL-M 80 mg reduced by -15.3 mmHg, while valsartan 320 mg reduced by only -11.3 mmHg (P<0.001 for both comparisons vs. valsartan) [1]. Clinic SBP reductions were consistent: -14.9 mmHg (40 mg), -16.9 mmHg (80 mg) vs. -11.6 mmHg for valsartan 320 mg (P=0.015 and P<0.001, respectively) [1].

Ambulatory Blood Pressure Monitoring Clinical Trial Hypertension

Azilsartan Superior Office BP Reduction vs. All Other ARBs: Systematic Review and Meta-Analysis

A systematic review and meta-analysis of 11 randomized controlled trials encompassing 18 study arms and 6,024 hypertensive patients quantified azilsartan's efficacy advantage over all other ARBs [1]. Across all comparator ARBs (candesartan, irbesartan, losartan, olmesartan, telmisartan, valsartan), azilsartan demonstrated significantly greater reductions in both clinical systolic blood pressure (mean difference = -2.85 mmHg, 95% CI: -4.21 to -1.49, P<0.001) and diastolic blood pressure (mean difference = -2.095 mmHg, 95% CI: -3.35 to -0.84, P<0.001) [1]. A separate network meta-analysis in Japanese hypertensive patients showed that candesartan, irbesartan, losartan, olmesartan, telmisartan, and valsartan all had inferior SBP/DBP reductions compared to azilsartan, with differences ranging from +3.0 to +4.8 mmHg SBP and +1.9 to +3.7 mmHg DBP relative to azilsartan [2]. Azilsartan 80 mg achieved the highest SUCRA ranking with 93% probability of being the best treatment for SBP reduction and 90% for DBP reduction among all evaluated antihypertensives [3].

Meta-Analysis Comparative Effectiveness ARB Class Comparison

Azilsartan Inverse Agonism: Superior BP Reduction vs. ARBs Without Inverse Agonism

Azilsartan possesses inverse agonism (IA) at the AT1 receptor, a pharmacological property not shared by all ARBs. A systematic review and network meta-analysis of 23 randomized controlled trials specifically compared ARBs with IA (azilsartan, candesartan, olmesartan) against ARBs without IA (losartan, valsartan, telmisartan, irbesartan) and ARNIs [1]. ARBs with IA demonstrated superior systolic and diastolic BP reductions compared to ARBs without IA [1]. Notably, when analyzed separately, azilsartan medoxomil significantly outperformed ARBs without IA in both SBP and DBP reduction and was superior even to other ARBs with IA in SBP reduction [1]. Surface Under the Cumulative Ranking (SUCRA) curves indicated azilsartan medoxomil had the highest probability of being the best treatment for SBP reduction (98%) and DBP reduction (95%) among all treatments [1]. The inverse agonism of azilsartan is structurally linked to its 5-oxo-1,2,4-oxadiazole moiety, which forms a stronger hydrogen bond with Gln257 than the tetrazole ring of candesartan, resulting in stronger inverse agonist activity [2].

Inverse Agonism AT1 Receptor Pharmacological Differentiation

Azilsartan Superior Insulin Sensitization: Preclinical Comparator Data vs. Olmesartan

Preclinical studies in spontaneously hypertensive rats (SHRs) demonstrate that azilsartan medoxomil improves insulin sensitivity more potently than olmesartan medoxomil [1]. In a 2-week study, azilsartan medoxomil showed more stable antihypertensive effects than olmesartan medoxomil and improved the glucose infusion rate, a direct indicator of insulin sensitivity, more potently by ≥10-fold compared to olmesartan medoxomil [1]. Additionally, azilsartan medoxomil exerted more potent antiproteinuric effects than olmesartan medoxomil in Wistar fatty rats [1]. In conscious SHRs, the ED25 for blood pressure reduction 24 hours after dosing was 0.41 mg/kg for azilsartan medoxomil compared to 1.3 mg/kg for olmesartan medoxomil, demonstrating approximately 3-fold greater potency [1]. In renal hypertensive dogs, azilsartan medoxomil (0.1–1 mg/kg) reduced blood pressure more potently and persistently than olmesartan medoxomil (0.3–3 mg/kg) [1].

Insulin Sensitivity Metabolic Effects Preclinical Pharmacology

Azilsartan (CAS 147403-03-0) Validated Application Scenarios Based on Differential Evidence


Reference Standard ARB for Hypertension Clinical Trials Requiring Maximal Monotherapy Efficacy

For randomized controlled trials evaluating new antihypertensive agents or combination therapies, azilsartan serves as the optimal active comparator or background therapy. Network meta-analysis data confirm azilsartan 80 mg achieves the highest SUCRA ranking (93% probability of best SBP reduction, 90% for DBP) among all evaluated antihypertensive monotherapies [1]. Head-to-head trials demonstrate superiority over maximum-dose valsartan (additional -4.0 mmHg 24-hour SBP, P<0.001) [2]. This established efficacy ceiling enables robust non-inferiority or superiority trial designs and ensures that investigational agents are benchmarked against the most effective ARB monotherapy available.

Tool Compound for AT1 Receptor Pharmacology and Inverse Agonism Studies

Azilsartan is the optimal tool compound for in vitro and in vivo studies investigating AT1 receptor binding kinetics and inverse agonism. It exhibits the highest post-washout receptor occupancy among ARBs (IC50 7.4 nM vs. 191.6–>10,000 nM for comparators), enabling sustained AT1 blockade in washout experiments [3]. Its unique 5-oxo-1,2,4-oxadiazole moiety confers stronger inverse agonism than candesartan via enhanced hydrogen bonding with Gln257 [4]. For research exploring AT1 receptor constitutive activity, biased signaling, or the therapeutic relevance of inverse agonism, azilsartan provides a differentiated pharmacological profile unavailable from generic ARBs.

Lead Compound for Cardiometabolic and Pleiotropic Effect Research

Preclinical data demonstrate that azilsartan improves insulin sensitivity ≥10-fold more potently than olmesartan in SHR models, alongside more potent antiproteinuric effects [5]. These findings support azilsartan as the preferred ARB for research programs investigating the metabolic and renoprotective pleiotropic effects of AT1 receptor blockade. Studies focused on diabetic nephropathy, insulin resistance, or the intersection of hypertension and metabolic syndrome should select azilsartan to maximize the probability of observing metabolic endpoints beyond blood pressure reduction.

Comparator for Bioequivalence and Generic Formulation Development

As the reference listed drug (RLD) for generic azilsartan medoxomil products, Edarbi (azilsartan medoxomil) serves as the required comparator for bioequivalence studies submitted to regulatory agencies [6]. Its well-characterized pharmacokinetic profile (bioavailability ~60%, Tmax 1.5–3 hours, half-life ~11 hours) and established dose proportionality from 20–320 mg provide a robust framework for generic product development and ANDA submissions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azilsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.